N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-{[2-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE
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Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-{[2-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-{[2-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves multiple steps, starting with the formation of the thiophene ring. The key steps include:
Cyclization: Formation of the cyclopenta[b]thiophene ring through cyclization reactions.
Nitrile Introduction: Introduction of the cyano group (-CN) via nucleophilic substitution.
Amide Formation: Formation of the amide bond through condensation reactions with appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-{[2-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of thiophene sulfur to sulfoxide or sulfone.
Reduction: Reduction of the cyano group to amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-{[2-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-{[2-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)-2-[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-{[2-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is unique due to its dual cyano and thiophene functionalities, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-{[2-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)ethyl]sulfanyl}propanamide is a complex organosulfur heterocyclic compound. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core with cyano and sulfanyl functional groups. Its molecular formula is C18H17N5OS with a molecular weight of approximately 373.42 g/mol. The chemical structure is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds related to the cyclopenta[b]thiophene structure exhibit various biological activities, including anticancer and antifungal properties. The following sections summarize key findings regarding the biological activity of the compound .
Anticancer Activity
- Mechanism of Action : Studies suggest that compounds with similar structures can inhibit critical enzymes involved in cancer cell proliferation, such as topoisomerase and cytochrome P450 enzymes. These enzymes are crucial for DNA replication and metabolism of drugs within cancer cells .
- In Vitro Studies : In vitro assays have shown that derivatives of cyclopenta[b]thiophenes exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds demonstrated higher efficacy than traditional chemotherapeutics like cisplatin in inhibiting lung (SK-LU-1) and prostate (PC-3) cancer cells .
- Case Study Results : A comparative study highlighted that certain derivatives had an IC50 value lower than that of established drugs, indicating a promising potential for future cancer therapies .
Antifungal Activity
- Targeting Fungal Enzymes : The compound's structural analogs have been tested against fungal strains such as Candida spp., showing effective inhibition of growth by targeting cytochrome P450 enzymes essential for fungal survival .
- Minimum Inhibitory Concentration (MIC) : The MIC values of these compounds were found to be comparable or superior to fluconazole, a common antifungal medication, suggesting their potential as alternative antifungal agents .
Data Tables
Biological Activity | Reference Compound | IC50 (µM) | Effectiveness |
---|---|---|---|
Anticancer (SK-LU-1) | N-{3-cyano... | <10 | Higher than cisplatin |
Antifungal (Candida spp.) | N-{3-cyano... | <5 | Comparable to fluconazole |
Research Findings
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and active sites of target enzymes involved in cancer and fungal metabolism. These studies help elucidate the pharmacokinetic profiles and potential off-target effects .
- Toxicity Assessments : Preliminary toxicity assessments indicated that certain derivatives exhibit low cytotoxicity towards non-cancerous cell lines, suggesting a favorable therapeutic index for further development .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S3/c23-11-15-13-3-1-5-17(13)30-21(15)25-19(27)7-9-29-10-8-20(28)26-22-16(12-24)14-4-2-6-18(14)31-22/h1-10H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSACGJBHOPBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCSCCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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